molecular formula C17H11NO B3210194 2-(dibenzo[b,d]furan-4-yl)pyridine CAS No. 1062595-43-0

2-(dibenzo[b,d]furan-4-yl)pyridine

Cat. No.: B3210194
CAS No.: 1062595-43-0
M. Wt: 245.27 g/mol
InChI Key: NLVDIPIEDWNILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibenzo[b,d]furan-4-yl)pyridine (CAS 1062595-43-0) is a high-value aromatic heterocyclic compound that serves as a key building block in advanced materials science. Its molecular structure, which integrates a dibenzofuran core with a pyridine ring, creates a rigid, conjugated system with unique electronic properties ideal for developing cutting-edge technologies. This compound is primarily utilized in the research and development of organic light-emitting diodes (OLEDs), particularly as a component in host materials for phosphorescent OLEDs (PHOLEDs) . The dibenzofuran moiety is prized for its high triplet energy and effective hole transport capabilities, while the pyridine unit acts as an electron-withdrawing group . This combination makes derivatives of this compound excellent candidates for creating efficient yellow-emitting devices for applications in specialized displays and lighting . Furthermore, this compound has demonstrated significant utility in nonlinear optics (NLO). It functions as an effective electron-donor group in push-pull chromophores, systems essential for applications like optical switching, telecommunications, and data storage . Its ability to facilitate intramolecular charge transfer (ICT) when paired with strong electron acceptors is critical for generating a high NLO response . Researchers also value this compound as a versatile synthetic intermediate for constructing more complex organic molecules in pharmaceutical and diagnostic reagent development . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dibenzofuran-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVDIPIEDWNILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Pyridine Dibenzo B,d Furan Hybrid Systems in Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements, forms the foundation for understanding molecules like 2-(dibenzo[b,d]furan-4-yl)pyridine. This compound is a hybrid system, bringing together two distinct heterocyclic units: pyridine (B92270) and dibenzofuran (B1670420).

The pyridine ring, a six-membered heterocycle with one nitrogen atom, is known for its electron-deficient nature, which facilitates electron transport. In contrast, dibenzofuran, a polycyclic aromatic ether containing a furan (B31954) ring fused to two benzene (B151609) rings, is an electron-rich moiety known for its high triplet energy and good hole-transporting capabilities. The fusion of these two units creates a bipolar molecule with the potential for balanced charge transport, a critical property for efficient organic light-emitting diodes (OLEDs).

Evolution of Research Interests in Fused Heterocyclic Compounds

Research into fused heterocyclic compounds has evolved significantly over the past few decades, moving from traditional applications in pharmaceuticals and agrochemicals to the forefront of materials science. Initially, the focus was on the biological activity of these complex molecules. However, with the advent of organic electronics, the unique electronic properties of fused heterocycles have garnered substantial attention.

The development of OLEDs, in particular, has spurred intense research into materials that can efficiently convert electricity into light. Fused heterocyclic compounds are ideal candidates for various roles within an OLED, including as emitters, hosts, and charge-transporting materials. Their rigid, planar structures often lead to good thermal stability and high charge carrier mobility.

Dibenzofuran-based compounds, for instance, are highly sought after as host materials in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices. researchgate.netossila.com This is due to their high triplet energy, which is essential for preventing energy loss from the light-emitting dopant to the host material. openreadings.eu The incorporation of a pyridine (B92270) moiety can further enhance device performance by improving electron injection and transport. The molecular engineering of such host materials is a key strategy for enhancing the long-term stability and efficiency of OLEDs, especially for challenging blue emitters. openreadings.eu

Scope and Significance of 2 Dibenzo B,d Furan 4 Yl Pyridine Studies

Retrosynthetic Analysis and Key Precursors for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-carbon bond linking the pyridine and dibenzofuran ring systems. This bond is an ideal candidate for formation via a transition metal-catalyzed cross-coupling reaction.

This disconnection strategy identifies two primary building blocks, or key precursors: a dibenzofuran component functionalized as a nucleophile or electrophile, and a pyridine component with complementary reactivity. The most common and synthetically practical precursors for this transformation, particularly for a Suzuki-Miyaura coupling, are dibenzo[b,d]furan-4-ylboronic acid (acting as the organoboron nucleophile) and a 2-halopyridine, such as 2-chloropyridine or 2-bromopyridine (acting as the electrophile).

Classical Synthetic Routes to the this compound Core

Classical methods for constructing the this compound scaffold predominantly rely on the formation of the key C-C bond between the two heterocyclic systems using well-established cross-coupling reactions or by building one of the rings onto the other.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making them ideal for synthesizing biaryl compounds like this compound.

Suzuki-Miyaura Coupling : This is one of the most widely used methods due to the stability and low toxicity of the boronic acid reagents and the generally high yields. mdpi.com The reaction couples an organoboron species (e.g., dibenzo[b,d]furan-4-ylboronic acid) with an organohalide (e.g., 2-chloropyridine) in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org A variety of catalysts, bases, and solvent systems can be employed to optimize the reaction. semanticscholar.orgresearchgate.net

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. beilstein-journals.org For the target molecule, this could involve the coupling of a 2-pyridylzinc halide with 4-bromodibenzo[b,d]furan. This method is known for its high reactivity and excellent functional group tolerance under mild conditions. orgsyn.orgorgsyn.org

Stille Coupling : This reaction forms a C-C bond by coupling an organotin compound (stannane) with an organohalide, catalyzed by palladium. While effective, the toxicity and difficulty in removing organotin byproducts have made it less favorable compared to Suzuki or Negishi couplings for many applications. orgsyn.orgorgsyn.org

Table 1: Comparison of Major Cross-Coupling Methodologies

Coupling ReactionDibenzofuran ReagentPyridine ReagentTypical CatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraDibenzo[b,d]furan-4-ylboronic acid2-HalopyridinePd(PPh₃)₄, Pd(dppf)Cl₂ nih.govStable, non-toxic boron reagents; mild conditions.Boronic acids can be prone to decomposition.
Negishi4-Halodibenzo[b,d]furan2-Pyridylzinc halidePd(PPh₃)₄, NiCl₂(dppe)High reactivity; excellent functional group tolerance. orgsyn.orgOrganozinc reagents are moisture/air sensitive.
Stille4-(Tributylstannyl)dibenzo[b,d]furan2-HalopyridinePd(PPh₃)₄Tolerant of many functional groups.Toxicity and removal of tin byproducts. orgsyn.org

Cyclization Reactions and Ring-Formation Strategies

An alternative to coupling pre-formed rings is to construct the target molecule by forming one of the heterocyclic rings as a key synthetic step.

Formation of the Dibenzofuran Ring : This approach involves an intramolecular cyclization to form the central furan (B31954) ring. A common method is the palladium-catalyzed or base-promoted intramolecular cyclization of a suitably substituted precursor, such as a 2-(2'-hydroxyphenoxy)pyridine derivative. nih.gov Another strategy involves the tandem Sonogashira coupling followed by a 5-endo-dig cyclization of an ortho-alkynylphenol to build the furan ring. nih.gov

Formation of the Pyridine Ring : The pyridine ring can also be constructed onto a dibenzofuran scaffold. For instance, pyridine synthesis can be achieved through a tandem cycloaddition/cycloreversion sequence where a reactive precursor like a 1,4-oxazin-2-one reacts with an alkyne-substituted dibenzofuran to form the pyridine ring. nih.gov

Table 2: Selected Ring-Formation Strategies

StrategyKey Reaction TypeTypical PrecursorsReference Concept
Dibenzofuran Ring FormationIntramolecular Heteroannulation2-(2'-Alkynylphenoxy)pyridine derivativeBase-promoted cyclization of o-alkynylphenols. nih.gov
Pyridine Ring Formation[4+2] Cycloaddition/CycloreversionDibenzofuran-alkyne and 1,4-oxazinoneUse of oxazinone precursors for pyridine synthesis. nih.gov

Functional Group Interconversions on Precursors

Functional group interconversion (FGI) is the process of converting one functional group into another and is crucial for preparing the specific precursors needed for coupling or cyclization reactions. imperial.ac.uk

For example, the synthesis of the key precursor dibenzo[b,d]furan-4-ylboronic acid typically starts with dibenzo[b,d]furan. This undergoes electrophilic bromination to yield 4-bromodibenzo[b,d]furan. The bromo group is then converted to the boronic acid. This is often achieved via a lithium-halogen exchange with an organolithium reagent (like n-butyllithium) followed by quenching with a borate (B1201080) ester (e.g., trimethyl borate) and subsequent acidic hydrolysis. Similarly, preparing a specific 2-halopyridine might involve converting a hydroxyl group or an amine on the pyridine ring into a halide, which are standard functional group interconversions. vanderbilt.edu

Table 3: Examples of Functional Group Interconversions for Precursor Synthesis

Starting MaterialTarget PrecursorFGI Sequence
Dibenzo[b,d]furanDibenzo[b,d]furan-4-ylboronic acid1. Bromination (e.g., NBS) → 2. Lithium-Halogen Exchange (e.g., n-BuLi) → 3. Borylation (e.g., B(OMe)₃)
Pyridine-N-oxide2-ChloropyridineReaction with phosphoryl chloride (POCl₃).
Alcohol (R-OH)Halide (R-X)Reaction with reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides). vanderbilt.edu

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry aims for more efficient and environmentally friendly methods. C-H activation strategies represent a significant step in this direction by avoiding the need for pre-functionalized starting materials.

C-H Activation and Direct Arylation Methods

Direct arylation, a subset of C-H activation, forges the C-C bond by coupling a C-H bond of one aromatic ring with an organohalide of another. nih.govnih.gov This approach is highly atom-economical as it eliminates steps required for pre-functionalization (like borylation or stannylation).

For the synthesis of this compound, this could proceed via two main routes:

Arylation of dibenzofuran : Direct coupling of dibenzofuran (which possesses the C-H bond) with a 2-halopyridine. A significant challenge here is controlling the regioselectivity of the C-H activation on the dibenzofuran ring.

Arylation of pyridine : Direct coupling of pyridine (C-H bond) with 4-halodibenzofuran.

These reactions are typically catalyzed by palladium, often requiring a specific ligand and a base. nih.gov For instance, protocols developed for the direct arylation of similar heterocycles like benzofuran (B130515) often use a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand like SPhos and a pivalate (B1233124) base. nih.govnih.gov Directed C-H activation, using a directing group temporarily installed on the substrate, can also be a powerful strategy to ensure high regioselectivity. mdpi.com

Table 4: C-H Activation/Direct Arylation Approach

ApproachC-H Bond SourceHalide SourceTypical Catalytic SystemReference Concept
Direct Arylation of DibenzofuranDibenzo[b,d]furan2-HalopyridinePd(OAc)₂ / Ligand (e.g., SPhos) / Base (e.g., CsOPiv)Direct arylation of benzo-fused heterocycles. nih.govnih.gov

Flow Chemistry and Continuous Synthesis Protocols

The transition from batch to continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of this compound, which typically involves transition-metal-catalyzed cross-coupling reactions, flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. uc.ptmdpi.comdurham.ac.ukethernet.edu.etresearchgate.net

Continuous flow systems can be particularly advantageous for Suzuki-Miyaura cross-coupling reactions, a common method for constructing the biaryl linkage in this compound. nih.govresearchgate.net In a hypothetical flow setup, a solution of a dibenzo[b,d]furan boronic acid or ester and a 2-halopyridine could be continuously pumped through a heated reactor column packed with a heterogeneous palladium catalyst. researchgate.net This approach minimizes catalyst leaching, simplifies product purification, and allows for the safe handling of potentially hazardous reagents. ethernet.edu.etacs.org

The Bohlmann-Rahtz pyridine synthesis, another potential route, can also be adapted to a continuous flow process, allowing for the one-step synthesis of substituted pyridines that could then be coupled with a dibenzofuran moiety. beilstein-journals.orgnih.gov The use of microwave flow reactors can further accelerate these reactions, significantly reducing reaction times compared to conventional heating. beilstein-journals.orgnih.gov

Table 1: Illustrative Parameters for Continuous Flow Synthesis of Biaryl Pyridines

ParameterValue/ConditionRationale
Reactants Dibenzo[b,d]furan-4-boronic acid, 2-chloropyridineReadily available starting materials for Suzuki-Miyaura coupling.
Catalyst Immobilized Pd(PPh₃)₄ on a solid supportFacilitates product separation and catalyst recycling. researchgate.net
Solvent Dioxane/Water mixtureCommon solvent system for Suzuki-Miyaura reactions. nih.gov
Flow Rate 0.1 - 1.0 mL/minAllows for precise control of residence time in the reactor.
Temperature 80 - 150 °CHigher temperatures often lead to faster reaction rates. nih.govbeilstein-journals.org
Reactor Type Packed-bed reactor or microreactorProvides a high surface area-to-volume ratio for efficient heat and mass transfer.

This table is illustrative and specific conditions would require optimization.

Catalytic Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, green catalytic approaches focus on the use of more environmentally benign catalysts, solvents, and reaction conditions. bohrium.comresearchgate.net

A key area of development is the use of ligand-free or non-ligated transition metal catalysts for cross-coupling reactions. rsc.org These systems, often utilizing palladium nanoparticles or other heterogeneous catalysts, can be highly active and recyclable, reducing the need for expensive and often toxic phosphine ligands. nih.gov The use of sustainable solvents, such as water or biomass-derived solvents, is another important aspect of greening the synthesis of biaryl compounds. bohrium.com

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls, avoiding the need for pre-functionalized starting materials. researchgate.netbohrium.comresearchgate.net For the synthesis of this compound, a direct arylation approach could involve the coupling of dibenzo[b,d]furan with pyridine via a palladium- or ruthenium-catalyzed C-H activation process. researchgate.net

Table 2: Comparison of Green Catalytic Approaches for Biaryl Synthesis

ApproachCatalyst SystemAdvantagesChallenges
Ligand-Free Coupling Pd/C, Pd nanoparticlesReduced cost, easier purification, catalyst recyclability. rsc.orgMay require higher catalyst loading or harsher conditions.
Aqueous Phase Catalysis Water-soluble Pd complexesEnvironmentally benign solvent, potential for catalyst recycling.Substrate solubility can be a limitation.
C-H Activation Ru(II) or Pd(II) complexesHigh atom economy, avoids pre-functionalization. researchgate.netRegioselectivity can be a challenge.
Nickel Catalysis NiCl₂(dppp), Ni(COD)₂Use of a more earth-abundant and less expensive metal. chinesechemsoc.orgCan be sensitive to air and moisture.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of axial chirality into the this compound scaffold can lead to molecules with unique chiroptical properties and potential applications as chiral ligands or materials. The steric hindrance to rotation around the C-C single bond between the dibenzofuran and pyridine rings can give rise to stable, non-interconverting enantiomers known as atropisomers. nih.govresearchgate.netrsc.orgscripps.edu

The atroposelective synthesis of such axially chiral biaryls is a significant challenge in modern organic synthesis. nih.govresearchgate.net One of the most powerful methods for achieving this is the asymmetric Suzuki-Miyaura cross-coupling reaction. nih.gov This approach utilizes a chiral phosphine ligand in conjunction with a palladium catalyst to control the stereochemical outcome of the C-C bond formation. The choice of chiral ligand is crucial for achieving high enantioselectivity. nih.gov

Other innovative strategies for the synthesis of axially chiral biaryls include the desymmetrization of a pre-formed, achiral biaryl compound and dynamic kinetic resolution. rsc.org For instance, a prochiral dibenzofuran derivative could be selectively functionalized in the presence of a chiral catalyst to yield an enantiomerically enriched product.

A recent development is the atroposelective Chan-Lam coupling, which allows for the synthesis of C-N axially chiral biaryls. rsc.org While this specific reaction forms a C-N bond, the underlying principles of using a chiral ligand to control atropisomerism could potentially be adapted for C-C bond forming reactions to generate chiral this compound analogues.

Table 3: Chiral Ligands for Atroposelective Biaryl Synthesis

Ligand TypeExample LigandApplicationReported Enantioselectivity
Chiral Phosphines (S)-BINAPAsymmetric Suzuki-Miyaura CouplingOften >90% ee rsc.org
Chiral Phosphoric Acids (R)-TRIPDesymmetrization of biarylsCan achieve high ee
Spiro-type Ligands (S)-SPINOL-derived phosphinesAsymmetric cross-coupling reactionsHigh enantioselectivity reported for various systems
BaryPhos PEG-BaryPhosAsymmetric Suzuki-Miyaura Coupling in aqueous media nih.govExcellent enantioselectivity and catalyst recycling nih.gov

ee = enantiomeric excess. The values are representative and depend on the specific substrates and reaction conditions.

Electrophilic Aromatic Substitution Patterns on the Dibenzo[b,d]furan and Pyridine Moieties

Electrophilic aromatic substitution (EAS) reactions on this compound are highly regioselective, a direct consequence of the contrasting electronic nature of the two heterocyclic rings.

The dibenzo[b,d]furan moiety is a π-electron-rich system, making it susceptible to electrophilic attack. The oxygen heteroatom donates electron density to the fused benzene (B151609) rings, activating them towards substitution. In general, five-membered heterocycles like furan are more reactive than benzene in EAS reactions. ucalgary.ca The substitution pattern on the dibenzofuran core is influenced by both electronic and steric factors.

In contrast, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. ucalgary.cautexas.edu This deactivation is analogous to that observed in nitrobenzene. utexas.edu Consequently, forcing conditions are often required for electrophilic substitution on the pyridine ring, which typically occurs at the 3- and 5-positions (meta to the nitrogen). researchgate.netyoutube.com The basic nitrogen atom can also interact with electrophiles or Lewis acids, further deactivating the ring. ucalgary.cayoutube.com

Nucleophilic Attack and Addition Reactions on the Pyridine Moiety

The electron-deficient character of the pyridine ring makes it a prime target for nucleophilic attack. While simple pyridines are relatively unreactive, they can be attacked by strong nucleophiles. researchgate.net Nucleophilic attack on the pyridine moiety of this compound is expected to occur preferentially at the positions ortho and para to the nitrogen atom (positions 2 and 4 of the pyridine ring). However, in this specific molecule, the 2-position is already substituted.

Under forcing conditions, such as very high temperatures, a hydroxide (B78521) ion can attack pyridine to yield 2-pyridone, though in low yields. researchgate.net The reactivity of the pyridine ring towards nucleophiles can be enhanced by the presence of good leaving groups or by quaternization of the nitrogen atom. researchgate.net

Metalation and Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, the pyridine nitrogen atom can act as a directing group. The nitrogen's lone pair of electrons can coordinate with a Lewis acidic organolithium compound, such as n-butyllithium, directing the deprotonation to the C-3 position of the pyridine ring. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.org

It is important to note that metalation of pyridine itself can be complicated by the competitive 1,2-addition of the organometallic reagent across the C=N bond. harvard.edu The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can often mitigate this side reaction. uwindsor.ca

The dibenzofuran moiety can also undergo lithiation. Treatment of dibenzofuran with butyllithium (B86547) has been shown to result in dilithiation. biointerfaceresearch.com

Radical Reactions and Photochemical Transformations

While specific data on the radical and photochemical reactions of this compound is limited, the general reactivity of its constituent parts can provide insights. Pyridines are known to undergo radical substitution reactions, with a preference for the 2-position. researchgate.net

Photochemical transformations of dibenzofuran derivatives have been explored, often leading to cyclization or rearrangement products. The rigid, planar structure of the dibenzofuran core lends itself to various photochemical applications.

Functionalization of the Dibenzo[b,d]furan Scaffold

The dibenzofuran scaffold can be functionalized through various synthetic methodologies. researchgate.net Electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, are common methods for introducing substituents onto the electron-rich dibenzofuran core. biointerfaceresearch.com

Palladium-catalyzed cross-coupling reactions are also extensively used to create C-C and C-heteroatom bonds at various positions of the dibenzofuran ring. For instance, 4-bromodibenzo[b,d]furan can be converted to a boronic acid pinacol (B44631) ester via a Miyaura borylation, which then serves as a versatile intermediate for further functionalization.

Mechanistic Insights into Key Transformations of this compound

The mechanisms of the key transformations of this compound are rooted in the fundamental principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electron system of the aromatic ring (in this case, the dibenzofuran moiety) on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base restores the aromaticity of the ring.

Nucleophilic Aromatic Substitution: On the pyridine ring, nucleophilic attack can proceed through an SNAr mechanism if a good leaving group is present at a position activated by the ring nitrogen. This involves the formation of a negatively charged Meisenheimer complex, which then expels the leaving group to yield the substituted product.

Directed Ortho-Metalation: The mechanism begins with the coordination of the organolithium reagent to the directing group (the pyridine nitrogen). wikipedia.orgbaranlab.org This proximity effect facilitates the deprotonation of the ortho-proton by the strong base, forming an aryllithium species. wikipedia.org This intermediate then acts as a potent nucleophile, reacting with an added electrophile. wikipedia.org

Coordination Chemistry and Ligand Design Principles of 2 Dibenzo B,d Furan 4 Yl Pyridine

Chelation Modes and Metal Binding Affinity of the Pyridine-Dibenzo[b,d]furan Ligand

The 2-(dibenzo[b,d]furan-4-yl)pyridine ligand primarily exhibits two modes of coordination to a metal center. The most common mode involves the nitrogen atom of the pyridine (B92270) ring acting as a σ-donor. However, the true versatility of this ligand lies in its capacity for cyclometalation, a process where a metal ion binds to the pyridine nitrogen and simultaneously forms a second bond through the activation of a carbon-hydrogen bond on an adjacent aromatic ring.

In the case of this compound, it typically acts as a bidentate, monoanionic C^N-coordinating ligand. The nitrogen atom of the pyridine ring forms a coordinate bond, while the carbon at the C5 position of the dibenzofuran (B1670420) ring undergoes C-H activation to form a covalent bond with the metal. This results in the formation of a stable five-membered chelate ring. This chelation behavior is analogous to that of the well-studied 2-phenylpyridine (B120327) ligand, which also forms five-membered metallacycles upon coordination to metals like platinum and iridium. nih.govnih.gov

Design of Transition Metal Complexes with this compound Ligands (e.g., Iridium, Platinum, Osmium complexes)

The unique structural and electronic features of this compound make it an attractive ligand for designing a variety of transition metal complexes, particularly with heavy metals like iridium, platinum, and osmium, which are known for their applications in photonics and catalysis.

Iridium (Ir) Complexes: Iridium(III) complexes featuring C^N cyclometalating ligands are widely studied for their phosphorescent properties. The synthesis of such complexes typically involves the reaction of the ligand with an iridium precursor, often starting with IrCl₃ hydrate. A common synthetic route proceeds via a chloro-bridged dimer intermediate, such as [Ir(ppy)₂(μ-Cl)]₂, where 'ppy' is a similar cyclometalating ligand like 2-phenylpyridine. This dimer can then be reacted with the this compound ligand to yield heteroleptic complexes. psu.edu Alternatively, homoleptic complexes can be synthesized. psu.edu The resulting Ir(III) complexes typically adopt a stable octahedral geometry, which is crucial for their photophysical stability. Dinuclear iridium complexes have also been synthesized using chiral ligands, highlighting the structural diversity achievable. nih.gov

Platinum (Pt) Complexes: Platinum(II) complexes with C^N ligands are of great interest, particularly for applications in organic light-emitting diodes (OLEDs) and as anticancer agents. The synthesis of these square planar complexes often involves the reaction of the ligand with a platinum(II) salt, such as potassium tetrachloroplatinate (K₂[PtCl₄]). nih.gov This direct metallation can lead to complexes where one ligand is cyclometalated and a second ligand is coordinated only through its nitrogen atom. nih.gov The dibenzofuran moiety's rigid planarity would influence the stacking interactions in the solid state, affecting material properties.

Osmium (Os) Complexes: Osmium complexes are known for their rich redox chemistry and strong spin-orbit coupling, leading to applications in catalysis and as photosensitizers. nih.govwashington.edu The synthesis of Os(II) or Os(IV) complexes with this compound can be achieved by reacting the ligand with osmium salts like OsCl₃ or K₂[OsCl₆]. mdpi.comspuvvn.edu For example, Os(II) polypyridyl complexes are often prepared by reducing Os(III) to Os(II) in a high-boiling point solvent like ethylene (B1197577) glycol, followed by the addition of the ligand. mdpi.com The resulting complexes typically exhibit a distorted octahedral geometry. spuvvn.edu The heavy atom effect of osmium can enhance intersystem crossing, leading to efficient phosphorescence, a property that is highly dependent on the ligand environment. washington.edu

Table 1: Representative Synthetic Methods for Analogous Pyridine-Based Metal Complexes

MetalPrecursorTypical Ligand TypeCommon Product GeometryReference
Iridium (Ir)[Ir(ppy)₂(μ-Cl)]₂ or IrCl₃2-PhenylpyridineOctahedral (Ir(III)) psu.edu
Platinum (Pt)K₂[PtCl₄]2-(Naphthalen-1-yl)pyridineSquare Planar (Pt(II)) nih.gov
Osmium (Os)OsCl₃2,2′:6′,2″-TerpyridineOctahedral (Os(II)) mdpi.com

Influence of Ligand Modification on Complex Geometry and Electronic Structure

Introducing electron-donating or electron-withdrawing substituents allows for precise control over the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). usd.edu For instance, in iridium complexes used for OLEDs, adding fluorine atoms to a phenylpyridine ligand stabilizes the HOMO level, leading to a larger HOMO-LUMO gap and, consequently, a blue-shift in the emission color. psu.edu Conversely, extending the π-conjugation of the ligand generally lowers the energy of the LUMO, resulting in a red-shift. The dibenzofuran moiety itself is a π-extended system compared to a simple phenyl ring, and its electronic properties can be further modified.

These electronic modifications directly impact the complex's redox potentials. Electron-donating groups make the complex easier to oxidize, while electron-withdrawing groups make it easier to reduce. This principle is well-demonstrated in a series of substituted osmium(II) bis(terpyridine) complexes, where a linear correlation between the redox potential and the Hammett constants of the substituents was observed. mdpi.com

The steric profile of the ligand also plays a crucial role in determining the complex's geometry and stability. The rigid, planar structure of the dibenzofuran unit helps to minimize non-radiative decay pathways in phosphorescent complexes by reducing vibrational motion. researchgate.net However, bulky substituents placed near the coordination site can cause steric hindrance, potentially distorting the ideal geometry (e.g., from square planar towards tetrahedral) and affecting the metal-ligand bond strength. acs.org In some cases, ligand design can lead to "cooperating" ligands that undergo reversible structural changes during a catalytic cycle, a concept that highlights the dynamic interplay between the metal and the ligand framework. acs.org

Catalytic Applications of Metal-2-(dibenzo[b,d]furan-4-yl)pyridine Complexes

The tunable electronic and steric properties of metal complexes containing the this compound ligand make them promising candidates for various catalytic applications. The pyridine nitrogen serves as a robust anchor to the metal center, while the dibenzofuran moiety can be used to modulate the reactivity of the catalytic site.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Ligands play a critical role in stabilizing the metal catalyst, promoting oxidative addition, and facilitating reductive elimination. youtube.com Pyridine-containing ligands are widely used in this context.

Complexes of this compound with metals like palladium, nickel, and copper are expected to be active in cross-coupling catalysis. For example, palladium complexes are the catalysts of choice for Suzuki, Stille, and Negishi couplings. While pyridine-2-boronates can be challenging substrates, the use of pyridine-2-sulfinates as coupling partners in palladium-catalyzed reactions has shown great success. rsc.org Furthermore, direct arylation of pyridine N-oxides offers a regioselective method to form 2-arylpyridines. nih.gov

Nickel-catalyzed reactions, which are gaining traction as a more sustainable alternative to palladium, often employ pyridine-based ligands. thieme.de The dibenzo[b,d]furan-3-ylboronic acid has been successfully used as a coupling partner in a nickel-catalyzed four-component reaction, demonstrating the compatibility of the dibenzofuran scaffold in such catalytic cycles. rsc.org Copper-catalyzed couplings, particularly for C-N bond formation, have also been developed using picolinamide-derived ligands. lookchem.com

Table 2: Examples of Related Cross-Coupling Reactions

Metal CatalystReaction TypeLigand/Substrate FeatureSignificanceReference
PalladiumSuzuki-MiyauraPyridine-2-sulfinatesOvercomes challenges with pyridine-2-boronates. rsc.org
NickelFour-Component SpirocyclizationDibenzo[b,d]furan-3-ylboronic acidShows compatibility of the dibenzofuran moiety. rsc.org
PalladiumDirect ArylationPyridine N-oxidesRegioselective C2-arylation of pyridines. nih.gov
CopperBuchwald-Hartwig Amination6-Hydroxypicolinamide ligandsEfficient C-N bond formation. lookchem.com

The redox activity of the central metal ion in these complexes can be harnessed for oxidation and reduction catalysis. The ligand influences the accessibility and stability of different oxidation states of the metal.

For oxidation reactions, complexes of this compound could potentially catalyze the oxidation of various organic substrates. The furan (B31954) ring itself is susceptible to oxidation, and studies have shown that furan derivatives can be catalytically oxidized by various metal complexes to produce valuable synthetic intermediates like furanones or dicarboxylic acids. researchgate.net

For reduction catalysis, these complexes may function as hydride transfer agents. A notable example is the dehydrogenation of formic acid, a key reaction for hydrogen storage, which has been efficiently catalyzed by an osmium complex featuring a cooperating ligand. acs.org The mechanism involves the transfer of a hydride from the formate (B1220265) to the metal center. The electronic properties of the this compound ligand could be tuned to facilitate such hydride transfer steps. Furthermore, the reversible hydride exchange seen in NAD(P)H/NADP⁺ cofactor systems has been mimicked using metal complexes with pyridyl ligands, demonstrating their potential in mediating reduction reactions. acs.org

Photoredox catalysis utilizes light to drive chemical reactions by generating reactive radical intermediates under mild conditions. youtube.com Iridium(III) and Osmium(II) complexes with polypyridyl ligands are among the most powerful photosensitizers due to their favorable photophysical properties. researchgate.netnih.gov These include strong absorption in the visible spectrum, high intersystem crossing efficiencies, and long-lived triplet metal-to-ligand charge transfer (³MLCT) excited states. nih.govanu.edu.au

A complex of this compound with iridium or osmium would be expected to function as an effective photoredox catalyst. Upon absorption of light, the complex is promoted to an excited state. This excited complex can then engage in single-electron transfer (SET) with a substrate, either by being oxidized (reductive quenching cycle) or reduced (oxidative quenching cycle), before returning to its ground state to complete the catalytic cycle. youtube.com

The ligand structure is paramount. The this compound ligand combines the necessary pyridine coordination site with a π-conjugated dibenzofuran system. This allows for extensive tuning of the absorption and emission properties, as well as the redox potentials of both the ground and excited states. nih.gov By modifying the dibenzofuran moiety, one can control the energy of the excited state and its reducing or oxidizing power, tailoring the catalyst for specific transformations. psu.edu These complexes can be used to generate carbon-centered radicals for C-C bond formation or to drive net reductive or oxidative transformations, often in conjunction with another catalytic cycle, such as organocatalysis or transition metal catalysis. youtube.com

Supramolecular Assemblies Involving this compound Ligands

The deliberate design of ligands that can direct the self-assembly of metal complexes into larger, ordered structures is a cornerstone of supramolecular chemistry. The this compound ligand, with its extended aromatic system, provides a platform for such interactions, leading to the formation of supramolecular assemblies with interesting photophysical properties. A notable example of this is the formation of excimers in platinum(II) complexes.

Detailed research has shown that heteroleptic cyclometalated platinum(II) complexes incorporating the this compound ligand can exhibit concentration-dependent emission behavior in solution, which is a hallmark of excimer formation. Current time information in Bangalore, IN.omu.ac.jpomu.ac.jp An excimer, or excited-state dimer, is a short-lived dimeric species formed when an excited monomer associates with a ground-state monomer. This association is favored by the planar structure and extensive π-system of the complex, which facilitates intermolecular π-π stacking interactions.

In a study by Shigehiro et al., a platinum(II) complex featuring this compound as the cyclometalating ligand and an aromatic diketonate as an ancillary ligand demonstrated a significant propensity for excimer formation. Current time information in Bangalore, IN.omu.ac.jpomu.ac.jp At low concentrations, the complex exhibits a monomeric emission. However, as the concentration increases, a new, red-shifted emission band appears, which is characteristic of the excimer. This phenomenon is attributed to the strong intermolecular interactions between the platinum complexes, driven by the dibenzofuran moiety.

The table below summarizes the photophysical data related to the monomer and excimer emission of a representative platinum(II) complex of this compound.

SpeciesEmission Maximum (λem)
Monomer~480 nm
Excimer~600 nm

Data derived from studies on heteroleptic cyclometalated platinum(II) complexes. The exact emission maxima can vary depending on the ancillary ligand and solvent.

The ability of this compound-based complexes to form such supramolecular assemblies is of significant interest for applications in areas like organic light-emitting diodes (OLEDs), where excimer emission can be harnessed to achieve different emission colors. The design of the ligand, particularly the steric and electronic properties of the ancillary ligand, can be used to tune the extent of excimer formation and, consequently, the emissive properties of the system. Current time information in Bangalore, IN.omu.ac.jpomu.ac.jp

While research has highlighted the formation of excimers, the exploration of other types of supramolecular assemblies, such as coordination polymers or discrete cages involving the this compound ligand, remains an area for potential future investigation. The fundamental principles of ligand design that favor π-stacking and other non-covalent interactions suggest that this ligand could be a valuable building block for a variety of supramolecular architectures.

Applications of 2 Dibenzo B,d Furan 4 Yl Pyridine in Advanced Functional Materials

Optoelectronic Materials: Design and Performance Relationships

The strategic design of organic molecules is paramount in the field of optoelectronics. The fusion of the dibenzofuran (B1670420) and pyridine (B92270) units in 2-(dibenzo[b,d]furan-4-yl)pyridine provides a robust framework for creating materials with desirable charge transport characteristics and high triplet energies, which are crucial for efficient organic light-emitting diodes (OLEDs).

Host Materials in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, host materials play a critical role in the emissive layer by facilitating efficient energy transfer to guest emitter molecules. ossila.com The dibenzofuran component in this compound-based compounds provides a high triplet energy, which is essential for hosting high-energy phosphorescent and thermally activated delayed fluorescence (TADF) emitters, particularly for blue emission. researchgate.netnih.gov The pyridine moiety, on the other hand, imparts electron-transporting character, leading to bipolar charge transport properties that are beneficial for balanced charge injection and recombination within the emissive layer. researchgate.netresearchgate.net

The performance of OLEDs is highly dependent on the molecular design of the host material. For instance, by incorporating carbazole (B46965) units, which are known for their hole-transporting properties, into a pyridine-dibenzofuran backbone, researchers have developed bipolar host materials. researchgate.netrsc.org The linking position of these units significantly influences the material's thermal stability and bond dissociation energy, directly impacting the operational lifetime of the OLED device. researchgate.net For example, a blue TADF OLED using a host material with a carbazole connected to a pyridine core demonstrated a maximum external quantum efficiency (EQE) of 16.2% and a significant improvement in operational lifetime. researchgate.net Similarly, yellow phosphorescent OLEDs (PhOLEDs) employing regioisomers of dibenzofuran-based bipolar host materials have achieved high efficiencies, with one device exhibiting a maximum current efficiency of 77.2 cd A⁻¹ and an EQE of 25.3%. rsc.org

Table 1: Performance of OLEDs with this compound-based Host Materials

OLED TypeEmitterHost MaterialMax. EQE (%)Max. Current Efficiency (cd A⁻¹)
Blue TADFTCz-Trz4N-oCBP16.2-
Yellow PhOLEDPO-01CF-2-BzF25.377.2
Blue PhosphorescentFIrpicm-CzDPz26.848.3
Green PhosphorescentIr(ppy)₃3-CzDPz29.091.2
Blue TADF-3-CzDPz15.826.2
Green TADF-3-CzDPz13.341.1

Data sourced from multiple studies. researchgate.netnih.govrsc.org

Emitter Components in Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Systems

Beyond their role as hosts, derivatives of this compound are integral to the design of the emitters themselves. In phosphorescent emitters, the dibenzofuran unit can be part of a ligand in a heavy metal complex, such as platinum(II). figshare.com These complexes can exhibit phosphorescence, and their emission color and efficiency can be tuned by modifying the ancillary ligands. figshare.com For example, a green-phosphorescent platinum(II) complex based on a (dibenzo[b,d]furan-4-yl)pyridinato ligand showed that the nature of the ancillary ligand significantly influences excimer formation, allowing for color tuning of the electroluminescence from green to orange. figshare.com

In the realm of TADF materials, the donor-acceptor (D-A) architecture is a common design strategy. nih.govresearchgate.net The dibenzofuran moiety can act as a donor or be part of a larger donor structure, while the pyridine ring serves as an acceptor. This separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.govresearchgate.net A small ΔEST is a prerequisite for efficient reverse intersystem crossing (RISC), the process that allows non-emissive triplet excitons to be converted into emissive singlet excitons, thus enabling theoretical 100% internal quantum efficiency. researchgate.net Pyridine-carbonitrile-carbazole-based TADF emitters with highly congested structures have demonstrated excellent performance, with one device achieving an EQE as high as 29.6%. nih.gov

Charge Transport Layer Materials (Electron and Hole Transport)

The inherent electronic properties of the dibenzofuran and pyridine units make their derivatives suitable for use in charge transport layers. The electron-deficient nature of the pyridine ring facilitates electron transport, making these compounds candidates for electron-transporting layers (ETLs). researchgate.net Conversely, the electron-rich dibenzofuran, often combined with other donor moieties like carbazole, can be tailored to create efficient hole-transporting layers (HTLs). rsc.orgrsc.org

The development of materials with balanced charge transport is crucial for preventing charge accumulation at interfaces and ensuring efficient recombination within the emissive layer. Bipolar materials, which can transport both electrons and holes, are therefore highly desirable. nih.govrsc.org Dibenzofuran-based bipolar host materials have been shown to possess both good hole and electron mobility. rsc.org Furthermore, the high thermal stability of these materials, with glass transition temperatures often exceeding 190°C, is a significant advantage for the operational stability of OLED devices. rsc.org

Photophysical Mechanisms and Exciton Management Strategies

The efficiency of OLEDs is intrinsically linked to the management of excitons, the bound electron-hole pairs that are the precursors to light emission. In fluorescent OLEDs, only singlet excitons (25% of the total) can emit light. Phosphorescent and TADF materials provide pathways to harvest the non-emissive triplet excitons (75% of the total).

In phosphorescent materials based on this compound, heavy metal atoms like platinum facilitate strong spin-orbit coupling, which promotes intersystem crossing from the singlet to the triplet state and allows for the radiative decay of triplet excitons. figshare.com The study of excimer formation in these platinum complexes reveals a mechanism for color tuning and demonstrates that triplet excimer formation can be more efficient under electroluminescence than photoluminescence, suggesting direct charge recombination on the metal complex. figshare.com

For TADF materials, the key mechanism is RISC. researchgate.net The rate of RISC is highly dependent on the ΔEST value and the spin-orbit coupling between the S₁ and T₁ states. Molecular design strategies focus on minimizing ΔEST by spatially separating the HOMO and LUMO on different parts of the molecule, a principle well-exemplified by D-A structures incorporating dibenzofuran and pyridine. nih.govresearchgate.net Some advanced concepts also explore the role of higher-lying triplet states (T₂) in facilitating the RISC process, a phenomenon known as "hot excitons". researchgate.netresearchgate.net This can lead to efficient triplet harvesting even in molecules with a relatively large ΔEST. researchgate.net

Sensing Technologies: Molecular Recognition and Detection Principles

The pyridine moiety within this compound and its derivatives offers a site for coordination with metal ions and other small molecules, making it a valuable component in the design of chemosensors.

Chemosensors for Ions and Small Molecules

Pyridine-based compounds are widely explored as fluorescent and colorimetric chemosensors. researchgate.netnih.gov The lone pair of electrons on the nitrogen atom of the pyridine ring can interact with Lewis acidic species, such as metal ions. This interaction can perturb the electronic structure of the molecule, leading to a change in its photophysical properties, such as a shift in the absorption or emission wavelength or a quenching or enhancement of the fluorescence. researchgate.netnih.govmdpi.com

For example, a simple pyridine-based receptor was reported for the selective detection of copper ions (Cu²⁺), exhibiting a distinct color change and a new fluorescence band upon binding. nih.gov The detection limit for Cu²⁺ was found to be in the micromolar range. nih.gov Other pyridine-based chemosensors have been designed for the detection of various other metal ions, including mercury (Hg²⁺), lead (Pb²⁺), silver (Ag⁺), and iron (Fe³⁺), as well as small molecules like hydrogen fluoride (B91410) (HF). researchgate.netelsevierpure.comresearchgate.net The selectivity of these sensors can be tuned by modifying the molecular structure to create specific binding pockets for the target analyte. researchgate.net

Table 2: Examples of Pyridine-Based Chemosensors

Target AnalyteSensing MechanismObservable ChangeDetection Limit (μM)
Cu²⁺Fluorescence enhancementNew emission band at 494 nm0.25
Hg²⁺Fluorescence enhancementEmission enhancement at 617 nm0.14
Cu²⁺UV-Vis absorptionNew absorption band at 555 nm0.51
Pb²⁺Fluorescence shiftNew emission band at 505 nm2.31
Ag⁺ColorimetricVisual color change4.18
HF (gas)Fluorescence quenchingDecrease in fluorescence intensity-

Data compiled from various studies on pyridine-based chemosensors. researchgate.netnih.govelsevierpure.comresearchgate.net

Theoretical and Computational Investigations of 2 Dibenzo B,d Furan 4 Yl Pyridine

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals (e.g., HOMO/LUMO, energy bandgap)

Quantum chemical calculations are essential for elucidating the electronic structure of molecules like 2-(dibenzo[b,d]furan-4-yl)pyridine. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally corresponds to higher reactivity and suggests the possibility of intramolecular charge transfer (ICT). scirp.org

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to calculate these parameters. irjweb.com For many heterocyclic compounds, the HOMO is typically localized on the more electron-rich portion of the molecule, while the LUMO resides on the electron-deficient moiety. In the case of this compound, the dibenzofuran (B1670420) unit would likely contribute significantly to the HOMO, while the pyridine (B92270) ring would dominate the LUMO characteristics.

Computational studies on related pyridine and dibenzofuran derivatives illustrate typical energy values. For instance, calculations on quinoline (B57606) (benzo[b]pyridine) showed a HOMO-LUMO gap of approximately -4.83 eV, indicating significant charge transfer interaction. scirp.org Similarly, studies on other complex heterocyclic systems demonstrate how these energy levels can be tuned by modifying the molecular structure. researchgate.netbeilstein-journals.org

Table 1: Calculated HOMO, LUMO, and Energy Gap for Related Heterocyclic Compounds
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Quinoline (Benzo[b]pyridine)DFT/B3LYP/6-31+G(d,p)-6.646-1.8164.83 scirp.org
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amineDFT/B3LYP/6-311+G(d,P)-6.2967-1.80964.4871 irjweb.com
(Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oximeDFT/B3LYP/6-311++G(d,p)--4.2140 nanobioletters.com
Antipyrine Derivative A1DFT-4.788-2.3392.449 researchgate.net
Antipyrine Derivative A2DFT-4.908-3.1091.799 researchgate.net

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting spectroscopic properties. nanobioletters.com These calculations can forecast UV-visible absorption spectra, including absorption wavelengths (λ_max), excitation energies, and oscillator strengths. scirp.org

The photophysical behavior of such molecules is closely linked to their potential for intramolecular charge transfer upon photoexcitation. beilstein-journals.org For example, in D–π–A (donor–pi-bridge–acceptor) systems, photoexcitation can induce ICT from the donor moiety to the acceptor ring. beilstein-journals.org Computational modeling helps to understand how factors like solvent polarity influence fluorescence and non-radiative relaxation channels. rsc.org In polar solvents, stabilization of the charge transfer state can lead to longer fluorescence lifetimes but a decrease in the quantum yield due to the activation of non-radiative pathways. rsc.org

Mechanistic Pathways of Chemical Reactions: Computational Modeling

Computational modeling is a powerful tool for investigating the mechanistic pathways of chemical reactions. It allows for the mapping of potential energy surfaces and the identification of transition states and reaction intermediates. For pyridine derivatives, a key area of study is the excited-state intermolecular proton transfer (ESIPT) process. nih.gov Theoretical investigations can verify the occurrence of such reactions by calculating the potential energy barriers. nih.gov For instance, a low energy barrier in the excited state (S1) would facilitate the proton transfer reaction. nih.gov These models can also explain experimental observations, such as the absence of an emission peak, by identifying intersections between the potential energy curves of the ground (S0) and excited states, which lead to non-radiative transitions back to the ground state. nih.gov

Intermolecular Interactions and Solid-State Packing Analysis

Understanding how molecules interact with each other in the solid state is crucial for materials science applications. Computational techniques like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis are used to investigate and visualize intermolecular interactions. nanobioletters.comuctm.edu These methods can identify and quantify various noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nanobioletters.comnih.gov

Crystal structure analysis of related dibenzofuran derivatives shows that molecules often arrange in patterns that maximize favorable interactions. nih.gov For example, head-to-head and tail-to-tail arrangements can facilitate hydrophobic interactions and π-π stacking between the aromatic rings of adjacent molecules. nih.gov The distance of these π-π stacking interactions, which can be precisely calculated, is a key parameter for charge transport in organic semiconductor materials. nih.gov

Design Principles for Structure-Property Optimization through Computation

A major advantage of computational chemistry is its ability to guide the rational design of new molecules with optimized properties. By systematically modifying a parent structure like this compound in silico, researchers can predict how changes will affect its electronic and photophysical characteristics. beilstein-journals.org

For applications in organic light-emitting diodes (OLEDs), for example, the goal is often to tune the HOMO and LUMO energy levels to match other materials in the device and to achieve a desired emission color. researchgate.netbeilstein-journals.org Computational studies show that the electron-donating or electron-accepting strength of substituents can significantly alter the HOMO-LUMO gap. beilstein-journals.org DFT calculations can screen potential derivatives to identify candidates with promising properties, such as high thermal stability and high triplet energy levels, before undertaking complex and costly synthesis. researchgate.net This computational pre-screening accelerates the discovery of new functional materials. irjweb.com

Computational Insights into Excited State Dynamics

The fate of a molecule after it absorbs light is governed by its excited-state dynamics. Computational methods, often combined with experimental techniques like femtosecond transient absorption spectroscopy, provide deep insights into these ultrafast processes. rsc.orgscispace.com

Studies on related aromatic heterocycles reveal that upon photoexcitation, molecules can undergo various relaxation processes, including internal conversion, intersystem crossing (ISC) to a triplet state, and fluorescence. scispace.com Computational models can locate minima on the excited state potential energy surface and calculate the rates of different decay pathways. scispace.com For example, in some dibenzothiophene (B1670422) derivatives, which are structurally related to dibenzofuran, an efficient ISC to the triplet state with a near-unity quantum yield has been observed and computationally modeled. scispace.com These insights are critical for designing molecules for applications like phosphorescent OLEDs or photodynamic therapy, where control over the excited-state lifetime and decay channels is paramount.

Future Research Directions and Concluding Perspectives on 2 Dibenzo B,d Furan 4 Yl Pyridine

Exploration of Novel Reactivity and Functionalization

The inherent reactivity of the 2-(dibenzo[b,d]furan-4-yl)pyridine scaffold offers vast opportunities for creating a library of new materials with diverse properties. Future research will delve into selectively modifying both the dibenzofuran (B1670420) and pyridine (B92270) moieties to fine-tune the molecule's electronic and physical characteristics.

Functionalization of the dibenzofuran core, for instance through bromination or lithiation followed by quenching with various electrophiles, can introduce new substituents at specific positions. mdpi.com This could be used to attach additional chromophores, charge-transporting groups, or bulky units to control intermolecular interactions and prevent aggregation-caused quenching in solid-state devices. The synthesis of derivatives like 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine demonstrates the feasibility of such functionalization. ltom.com

Similarly, the pyridine ring is susceptible to various chemical transformations. The nitrogen atom can be quaternized or oxidized, and the ring itself can undergo electrophilic or nucleophilic substitution, allowing for the introduction of a wide range of functional groups. nih.gov Exploring these reactions will enable the creation of derivatives with altered highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices.

Expansion into Underexplored Materials Applications

While this compound and its derivatives are primarily known as OLED intermediates, their unique properties make them attractive candidates for a range of other advanced applications. ltom.comambeed.com A significant future direction is the systematic exploration of these underexplored areas.

The rigid, planar structure combined with tunable electronic properties suggests potential in organic photovoltaics (OPVs) as non-fullerene acceptors or as components in donor materials. The scaffold's inherent fluorescence could be harnessed for developing chemical sensors, where interaction with a target analyte could modulate the emission properties. Furthermore, the nitrogen atom on the pyridine ring provides a coordination site for metal ions, opening up possibilities in photocatalysis and light-harvesting applications. The biological activities of related benzofuran (B130515) and pyridine structures also suggest that derivatives of this compound could be investigated for medicinal chemistry applications, although this remains a largely unexplored field. mdpi.comnih.gov

Advanced Computational Design and Materials Discovery

Using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can accurately predict the key electronic and photophysical properties of hypothetical molecules before they are synthesized. nih.gov This includes calculating HOMO/LUMO levels, absorption and emission spectra, and charge transport mobilities. Such computational screening allows scientists to prioritize the most promising candidates for synthesis, dramatically streamlining the discovery process. Molecular dynamics simulations can further be used to predict the morphology and intermolecular interactions in the solid state, which are crucial for device performance. nih.gov

Table 2: Computational Tools in Materials Design

Computational Method Predicted Properties Application
Density Functional Theory (DFT) HOMO/LUMO energies, Electron distribution Optimizing for charge injection/transport
Time-Dependent DFT (TD-DFT) Excited state energies, Emission spectra Designing molecules with specific colors/efficiencies

| Molecular Dynamics (MD) | Solid-state packing, Morphology | Predicting thin-film characteristics |

Integration with Emerging Technologies (e.g., AI-driven materials design)

Furthermore, the concept of autonomous laboratories, where AI algorithms control robotic platforms for synthesis and characterization, could revolutionize the field. arxiv.org Such a closed-loop system could rapidly design, synthesize, test, and learn from new derivatives, accelerating the pace of materials innovation by orders of magnitude.

Q & A

Q. Basic

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work under inert atmosphere to prevent degradation .
  • Follow hazard codes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

How can researchers resolve contradictions in reported photophysical data?

Advanced
Discrepancies in quantum yields or emission spectra may arise from solvent polarity or crystallographic packing effects . Cross-validate data using multiple techniques:

  • Time-resolved photoluminescence to assess exciton lifetimes.
  • Single-crystal analysis to correlate solid-state packing with emission properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(dibenzo[b,d]furan-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(dibenzo[b,d]furan-4-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.